4-Hydroxynaphthalene-1-carbonitrile
Overview
Description
4-Hydroxynaphthalene-1-carbonitrile is a chemical compound that is structurally related to naphthalene derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives with similar functional groups, such as hydroxyl (-OH) and nitrile (C≡N) groups. These related compounds provide insight into the potential characteristics and behaviors of 4-Hydroxynaphthalene-1-carbonitrile.
Synthesis Analysis
The synthesis of naphthalene derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile" describes a method for preparing 1-aminonaphthalene-2-carbonitrile derivatives. This process involves the treatment of 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile, leading to the formation of the desired naphthalene derivatives in good yields . Although this method does not directly apply to 4-Hydroxynaphthalene-1-carbonitrile, it suggests that similar lithiation reactions could potentially be used for its synthesis.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be complex, as indicated by the paper "Synthesis, and Crystal Structure of 1,4-dialkoxynaphthalo-2,3-dinitrile." This study reports that the molecule of the title compound is essentially planar except for the alkyl chains and exhibits π-π interactions . These findings suggest that 4-Hydroxynaphthalene-1-carbonitrile may also exhibit planarity in its core structure, with potential for intermolecular interactions such as hydrogen bonding due to the presence of the hydroxyl group.
Chemical Reactions Analysis
The reactivity of naphthalene derivatives can vary depending on the substituents attached to the naphthalene core. The papers provided do not detail specific reactions for 4-Hydroxynaphthalene-1-carbonitrile, but they do discuss the reactivity of related compounds. For example, the presence of a hydroxyl group in the compound discussed in "Crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene" contributes to the formation of classical and non-classical hydrogen bonds . This implies that 4-Hydroxynaphthalene-1-carbonitrile could also engage in similar hydrogen bonding interactions due to its hydroxyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structures. The crystal structure analysis in the papers indicates that these compounds can have significant intermolecular interactions, which would affect their melting points, solubility, and other physical properties. For instance, the presence of hydrogen bonds can increase the melting point and decrease the solubility in non-polar solvents . While the exact properties of 4-Hydroxynaphthalene-1-carbonitrile are not provided, it can be inferred that its hydroxyl group would make it more polar and potentially more soluble in polar solvents compared to its non-hydroxylated counterparts.
Scientific Research Applications
Synthesis and Chemical Reactions
4-Hydroxynaphthalene-1-carbonitrile and its derivatives have been studied extensively for their role in various synthesis reactions. One example is the development of a new method for preparing 1-aminonaphthalene-2-carbonitrile derivatives, demonstrating the reactivity and versatility of these compounds in synthesis processes (Kobayashi et al., 2008). Additionally, similar compounds have been used in the development of methods for synthesizing diverse chemical structures, such as the creation of novel 3-amino-2′-oxospiro[benzo[c]pyrano[3,2-a]phenazine-1,3′-indoline]-2-carbonitrile/carboxylate derivatives, highlighting the compound's utility in diverse and complex chemical syntheses (Mahdavinia et al., 2013).
Analytical Chemistry Applications
In the field of analytical chemistry, 4-Hydroxynaphthalene-1-carbonitrile derivatives have been used in the development of methods for determining various compounds. For instance, a modified glassy carbon electrode using poly(4-amino-3-hydroxynaphthalene sulfonic acid) demonstrated effectiveness in the simultaneous determination of caffeine and paracetamol (Tefera et al., 2016). Another application is in the development of a novel fluorescent probe for detecting Zn2+/Cu2+/S2− in different solutions, based on a derivative of 4-Hydroxynaphthalene-1-carbonitrile (Liu et al., 2019).
Materials Science and Corrosion Inhibition
In materials science, derivatives of 4-Hydroxynaphthalene-1-carbonitrile have shown potential in corrosion inhibition. For example, the corrosion behavior of 4-amino-3-hydroxynaphthalene-1-sulphonic acid on mild steel in an acidic environment has been studied, highlighting its effectiveness as a corrosion inhibitor (Yıldız et al., 2014).
Fluorescent Sensing Applications
Compounds derived from 4-Hydroxynaphthalene-1-carbonitrile have been explored for their potential in fluorescent sensing. One study demonstrated the use of a simple derivative to fluorescently sense CN- in water based on the mechanism of supramolecular self-assembly (Shi et al., 2013).
Safety And Hazards
Specific safety and hazard information for 4-Hydroxynaphthalene-1-carbonitrile was not found in the sources I retrieved.
Future Directions
No specific future directions or applications for 4-Hydroxynaphthalene-1-carbonitrile were found in the sources I retrieved.
Please note that this information is based on the sources I found and may not be complete or up-to-date. For a more comprehensive analysis, further research may be needed.
properties
IUPAC Name |
4-hydroxynaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCUUNRCGDNUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467702 | |
Record name | 4-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynaphthalene-1-carbonitrile | |
CAS RN |
35462-47-6 | |
Record name | 4-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxynaphthalene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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